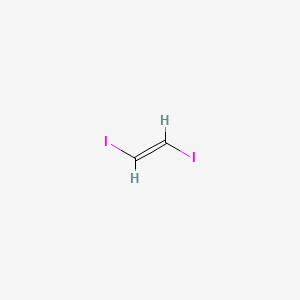

1,2-Diiodoethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1,2-diiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGMKGEVNGRSK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019312 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-27-2, 20244-70-6 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of 1,2-Diiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene, a key organoiodine compound, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers serve as valuable building blocks in organic synthesis, particularly in the stereoselective formation of complex molecules and as precursors in cross-coupling reactions. The history of their synthesis reflects the evolution of stereochemical control in organic chemistry, from early direct iodination methods to modern stereoselective techniques. This guide provides an in-depth overview of the historical development and key methodologies for the synthesis of this compound, complete with experimental protocols, comparative data, and workflow visualizations.

Historical Perspective

The synthesis of this compound dates back to early investigations into the reactivity of acetylene. The direct iodination of acetylene was one of the first methods explored, leading predominantly to the more stable trans isomer. The challenge of selectively synthesizing the less stable cis isomer spurred the development of more sophisticated stereoselective methods, a recurring theme in the history of organic synthesis. A significant advancement came with the use of interhalogen compounds like iodine monochloride, which allowed for greater control over the stereochemical outcome of the addition reaction to the acetylene triple bond.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct iodination of acetylene and stereoselective methods employing more complex reagents.

Direct Iodination of Acetylene for (E)-1,2-Diiodoethylene

One of the earliest and most straightforward methods for the preparation of this compound involves the direct reaction of acetylene with iodine. This method predominantly yields the thermodynamically more stable trans-(E)-isomer.

Experimental Protocol:

A detailed experimental protocol for this method is described in Acta Chem. Scand., 2, 292 (1948).[1]

-

Purification of Acetylene: Acetylene gas is purified to remove gaseous phosphorus, arsenic, and sulfur compounds.[1]

-

Reaction Setup: The purified acetylene is bubbled through a 0.2 N solution of iodine in aqueous potassium iodide.[1]

-

Reaction Conditions: The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.[1]

-

Workup and Purification: The crude crystalline trans-1,2-diiodoethylene is filtered, washed successively with potassium iodide solution, sodium hydroxide solution, and water. The product is then dried and recrystallized from alcohol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Iodine Reacted | 96% | [1] |

| Yield of crude trans-diiodoethylene | 91% | [1] |

| Melting Point | 73.4 °C | [1] |

| Boiling Point | 196-197 °C | [1] |

Reaction Workflow:

Caption: Synthesis of (E)-1,2-diiodoethylene via direct iodination of acetylene.

Stereoselective Synthesis using Iodine Monochloride

The use of iodine monochloride (ICl) provides a versatile route to stereoselectively synthesize both (E)- and (Z)-1,2-diiodoalkenes from alkynes. The stereochemical outcome is highly dependent on the reaction conditions, particularly the temperature and the presence of specific additives.

The reaction of an alkyne with iodine monochloride and sodium iodide at room temperature leads to the formation of the thermodynamically favored (E)-diiodoalkene.[2]

Experimental Protocol:

Detailed experimental procedures for the reaction of specific alkynes can be found in the supporting information of relevant research articles. A general procedure is as follows:

-

Reagent Preparation: A solution of the alkyne is prepared in a suitable solvent.

-

Reaction: Iodine monochloride and sodium iodide are added to the alkyne solution at room temperature.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified by chromatography.

The synthesis of the less stable (Z)-diiodoalkene can be achieved by treating an alkyne with iodine monochloride at low temperatures in the presence of a tetraalkylammonium iodide salt.[2]

Experimental Protocol:

Detailed experimental procedures for the reaction of specific alkynes can be found in the supporting information of relevant research articles. A general procedure is as follows:

-

Reagent Preparation: A solution of the alkyne and tetraethylammonium iodide is prepared in a suitable solvent and cooled to -78 °C.

-

Reaction: A solution of iodine monochloride is added dropwise to the cooled alkyne solution.

-

Workup and Purification: The reaction is quenched at low temperature, and the product is extracted, dried, and purified by chromatography, often at reduced temperatures to prevent isomerization.

Comparative Data for Stereoselective Synthesis:

| Isomer | Reagents | Temperature | Key Additive | Reference |

| (E) | Alkyne, ICl, NaI | Room Temperature | Sodium Iodide | [2] |

| (Z) | Alkyne, ICl, Et₄NI | -78 °C | Tetraethylammonium Iodide | [2] |

Logical Relationship of Stereoselective Synthesis:

Caption: Conditions determining the stereoselective synthesis of (E)- and (Z)-1,2-diiodoalkenes.

Conclusion

The synthesis of this compound has evolved from simple, non-selective methods to highly controlled, stereoselective transformations. The ability to selectively produce either the (E) or (Z) isomer is crucial for its application in modern organic synthesis, particularly in the pharmaceutical industry where precise stereochemistry is often a prerequisite for biological activity. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis, highlighting the importance of understanding the historical context and the detailed experimental parameters that govern these synthetically valuable transformations.

References

The Discovery of Cis-Trans Isomerism in 1,2-Diiodoethylene: A Technical Guide

The elucidation of cis-trans isomerism, a fundamental concept in stereochemistry, represents a pivotal moment in the understanding of molecular structure and reactivity. 1,2-Diiodoethylene (C₂H₂I₂) serves as a classic exemplar for demonstrating this phenomenon, where the restricted rotation around the carbon-carbon double bond gives rise to two distinct geometric isomers: cis-1,2-diiodoethylene and trans-1,2-diiodoethylene. This technical guide provides an in-depth analysis of the discovery, characterization, and experimental protocols related to these isomers, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Conceptual Framework

The concept of isomerism—molecules with identical chemical formulas but different atomic arrangements—was a burgeoning field in the 19th century. The theoretical foundation for stereoisomerism was laid independently by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, who proposed that carbon atoms could have a tetrahedral geometry.[1][2] This framework was essential for explaining why certain molecules, despite having the same connectivity, exhibited different physical and chemical properties.

Cis-trans isomerism, also known as geometric isomerism, is a sub-class of stereoisomerism.[3][4] It arises when rotation around a bond is restricted, most commonly due to the presence of a double bond or a ring structure.[3][4][5] In the case of alkenes like this compound, the two iodine atoms can be located on the same side of the double bond (cis, from the Latin for "on this side") or on opposite sides (trans, from the Latin for "across").[3][4] The ability to synthesize and isolate two distinct compounds with the formula C₂H₂I₂, each with unique physical properties, provided tangible proof of this theoretical concept.

Caption: Logical relationship from molecular formula to specific isomers.

Synthesis and Isolation of Isomers

The differentiation between the cis and trans isomers of this compound was made possible through their synthesis and subsequent characterization. The predominant product of the direct iodination of acetylene is the trans isomer.

Experimental Protocol: Synthesis of trans-1,2-Diiodoethylene

This protocol is adapted from established methods for the preparation of 1,2-diiodoethene.[6]

Objective: To synthesize crystalline trans-1,2-diiodoethylene from acetylene and iodine.

Materials:

-

Acetylene gas (purified)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Distilled water

-

Sodium hydroxide solution

-

Ethanol

-

Standard laboratory glassware (gas washing bottle, reaction flask, filtration apparatus)

Procedure:

-

Prepare a 0.2N solution of iodine in aqueous potassium iodide. The potassium iodide is used to increase the solubility of iodine in water by forming the triiodide ion (I₃⁻).

-

Purify the acetylene gas by passing it through a suitable purification train to remove contaminants such as phosphine, arsine, and sulfur compounds.

-

Bubble the purified acetylene gas into the iodine solution. The reaction flask should be maintained under a slight positive pressure of acetylene.

-

Allow the reaction to proceed for approximately 48 hours. During this time, crystalline precipitates of trans-1,2-diiodoethylene will form. The reaction progress can be monitored by the fading of the dark iodine color.

-

After the reaction period, filter the crude crystalline product from the solution.

-

Wash the collected crystals sequentially with a potassium iodide solution (to remove unreacted iodine), a dilute sodium hydroxide solution (to remove any acidic byproducts), and finally with distilled water.

-

Dry the washed crystals between sheets of filter paper.

-

For further purification, recrystallize the crude product from ethanol. This will yield pure, crystalline trans-1,2-diiodoethylene.

Physicochemical Characterization and Data

The definitive proof of two distinct isomers comes from the significant differences in their physical properties. These differences arise directly from their different molecular geometries. The trans isomer is highly symmetrical, leading to a cancellation of bond dipoles and a net molecular dipole moment of zero. The cis isomer, however, is asymmetrical, resulting in a net molecular dipole moment. This difference in polarity profoundly affects properties like melting point, boiling point, and dielectric constant.

Quantitative Data Summary

The following table summarizes the key physical properties of the cis and trans isomers of this compound.

| Property | cis-1,2-Diiodoethylene | trans-1,2-Diiodoethylene | Reference(s) |

| Molecular Formula | C₂H₂I₂ | C₂H₂I₂ | [7][8] |

| Molar Mass | 279.85 g/mol | 279.85 g/mol | [7][8] |

| Melting Point | -14 °C | 73 °C | [9][10][11] |

| Boiling Point | 188 °C | 191 °C (decomposes) | [9][10][11] |

| Dipole Moment | 0.75 D | 0.00 D | [9][10][11] |

| Dielectric Constant | 4.46 | 3.19 | [9][10][11] |

| Thermodynamic Stability | Less stable | More stable | [7] |

Note: The trans isomer is noted to be more stable than the cis isomer by approximately 2 kcal/mol.[7]

Caption: General experimental workflow for synthesis and characterization.

Isomer Interconversion and Stability

The cis and trans isomers of this compound can be interconverted, typically through the input of energy, such as heat or light. This process involves the temporary breaking of the pi (π) bond, allowing rotation around the sigma (σ) bond, followed by the reformation of the π bond.

Generally, trans isomers of disubstituted ethylenes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the substituent groups.[3] In the cis isomer of this compound, the two large iodine atoms are in closer proximity, leading to steric repulsion. The trans isomer avoids this unfavorable interaction, resulting in a lower overall energy state.[7] An interesting exception to this general rule is the "cis effect," observed in some 1,2-dihaloethenes (like those with fluorine), where the cis isomer is more stable.[12] However, for this compound, the trans form remains the more stable isomer.

Caption: Energy relationship between cis and trans isomers.

Conclusion

The case of this compound provides a clear and experimentally verifiable illustration of cis-trans isomerism. The successful synthesis of two distinct compounds from the same molecular formula, coupled with their markedly different physical properties—most notably melting points and dipole moments—offered incontrovertible evidence for the theory of geometric isomerism. The protocols for its synthesis and the quantitative data from its characterization remain foundational examples in the study of stereochemistry, demonstrating the profound impact of spatial arrangement on the properties and behavior of molecules. This understanding is critical in fields such as drug development, where the specific isomeric form of a molecule can determine its biological activity and efficacy.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Geometrical Isomerism | Algor Cards [cards.algoreducation.com]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. Cis-Trans Isomerism in Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. longdom.org [longdom.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. cis-1,2-diiodoethylene [stenutz.eu]

- 10. trans-1,2-diiodoethylene [stenutz.eu]

- 11. (Z)-1,2-diiodoethene [stenutz.eu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Diiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene (C₂H₂I₂), an organoiodine compound, exists as two geometric isomers: cis-(Z)-1,2-diiodoethylene and trans-(E)-1,2-diiodoethylene.[1] These compounds are valuable precursors and intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, owing to the reactivity of the carbon-iodine bond. Their stereochemistry plays a crucial role in the outcome of chemical reactions, making a thorough understanding of their properties essential for their application in research and drug development. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including detailed experimental protocols and visual representations of key chemical processes.

Core Chemical Properties

The fundamental properties of the cis and trans isomers of this compound are summarized below. These tables provide a clear comparison of the key quantitative data for each isomer.

General Properties

| Property | cis-(Z)-1,2-Diiodoethylene | trans-(E)-1,2-Diiodoethylene |

| Molecular Formula | C₂H₂I₂ | C₂H₂I₂ |

| Molecular Weight | 279.85 g/mol [1] | 279.85 g/mol [1] |

| CAS Number | 590-26-1 | 590-27-2 |

Physical Properties

| Property | cis-(Z)-1,2-Diiodoethylene | trans-(E)-1,2-Diiodoethylene |

| Melting Point | -14 °C | 73.4 °C[2] |

| Boiling Point | 188 °C | 196-197 °C[2] |

| Dipole Moment | 0.75 D | 0.00 D |

Thermodynamic Properties

| Property | cis-(Z)-1,2-Diiodoethylene | trans-(E)-1,2-Diiodoethylene |

| Relative Stability | Less stable | More stable by 2 kcal/mol[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in a laboratory setting.

Synthesis of trans-(E)-1,2-Diiodoethylene

A common method for the preparation of trans-1,2-diiodoethylene involves the direct iodination of acetylene.

Procedure:

-

Purified acetylene gas is bubbled through a 0.2 N solution of iodine in aqueous potassium iodide.

-

The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.

-

During this period, crystalline trans-1,2-diiodoethylene precipitates from the solution.

-

The crude crystals are collected by filtration.

-

The collected crystals are washed sequentially with a potassium iodide solution, a sodium hydroxide solution, and water.

-

The washed crystals are then dried between filter papers.

-

Purification is achieved by recrystallization from alcohol to yield pure trans-1,2-diiodoethylene.[2]

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of either the (E) or (Z) isomer can be achieved by carefully selecting the reaction conditions.

-

(E)-1,2-Diiodoalkenes: Treatment of a terminal alkyne with iodine monochloride and sodium iodide at room temperature results in the formation of the thermodynamically favored (E)-diiodoalkene.

-

(Z)-1,2-Diiodoalkenes: The corresponding (Z)-diiodoalkene can be produced by treating the alkyne with iodine monochloride at -78 °C in the presence of tetraethylammonium iodide.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound isomers.

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The chemical shifts and coupling constants will be characteristic of the specific isomer.

Characterization by IR Spectroscopy

Infrared (IR) spectroscopy can be used to identify the functional groups and confirm the structure of this compound.

Sample Preparation (Neat Liquid for cis-isomer or KBr pellet for trans-isomer):

-

For the liquid cis-isomer, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

For the solid trans-isomer, grind a small amount of the sample with dry KBr powder and press into a thin pellet.

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹). The vibrational modes observed will be specific to the C-H and C-I bonds within the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of trans-1,2-Diiodoethylene from Acetylene

References

Spectroscopic Analysis of (Z)-1,2-Diiodoethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2-diiodoethylene is a halogenated alkene of interest in synthetic chemistry and materials science. Its spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its electronic and vibrational properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-1,2-diiodoethylene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy. Due to a notable scarcity of published experimental data for this specific isomer, this guide combines available information with theoretical expectations and data from analogous compounds to offer a predictive and practical framework for its analysis. Detailed, generalized experimental protocols and data presented in tabular format are included to facilitate its application in a laboratory setting.

Introduction

(Z)-1,2-diiodoethylene, also known as cis-1,2-diiodoethene, is a molecule with the chemical formula C₂H₂I₂.[1] It is one of two geometric isomers of 1,2-diiodoethylene, the other being the (E) or trans isomer. The stereochemistry of these compounds significantly influences their physical and chemical properties, making reliable analytical techniques for their differentiation essential. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and electronic properties of (Z)-1,2-diiodoethylene. This guide outlines the expected spectroscopic signatures of this compound and provides general methodologies for their acquisition.

Synthesis and Preparation of Samples

A general method for the preparation of 1,2-diiodoethene involves the reaction of acetylene with a solution of iodine in aqueous potassium iodide.[2] This method typically produces the more stable (E)-isomer as the major product. The separation of the (Z)-isomer from the (E)-isomer can be challenging and may require techniques such as fractional distillation or chromatography.

Experimental Protocol: Synthesis of 1,2-Diiodoethene (Isomeric Mixture)

-

Preparation of Reagents: Prepare a 0.2 N solution of iodine in aqueous potassium iodide.[2] Purify acetylene gas to remove any phosphorus, arsenic, and sulfur compounds.[2]

-

Reaction: Bubble the purified acetylene gas through the iodine solution. Maintain a slight over-pressure of acetylene in the reaction vessel.[2]

-

Reaction Time: Allow the reaction to proceed for approximately 48 hours, by which time a significant portion of the iodine should have reacted.[2]

-

Isolation of Product: The crude crystalline product, primarily the (E)-isomer, can be filtered off.[2]

-

Purification: Wash the crude product with potassium iodide solution, followed by sodium hydroxide solution, and then water. Dry the product between filter papers. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[2]

-

Isomer Separation: To isolate the (Z)-isomer, advanced separation techniques like preparative gas chromatography or fractional distillation under reduced pressure may be necessary. The sample for spectroscopic analysis should be of high purity.

Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of (Z)-1,2-diiodoethylene based on different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For (Z)-1,2-diiodoethylene, both ¹H and ¹³C NMR are informative.

Expected ¹H NMR Data:

Due to the symmetry of the molecule, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum. The chemical shift is expected to be in the deshielded region typical for vinylic protons. The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly diagnostic for the stereochemistry of the double bond. For cis-alkenes, this value is typically in the range of 6-14 Hz.

Expected ¹³C NMR Data:

Similar to the protons, the two carbon atoms are chemically equivalent and will show a single resonance in the ¹³C NMR spectrum. The chemical shift will be influenced by the electronegativity of the iodine atoms.

Table 1: Predicted NMR Spectroscopic Data for (Z)-1,2-Diiodoethylene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~6.5 - 7.5 | Singlet (or doublet if coupled to ¹³C) | ³JHH: ~10 |

| ¹³C | ~80 - 100 | Singlet |

Note: These are estimated values based on data for analogous compounds like cis-1,2-dichloroethylene and general trends in NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified (Z)-1,2-diiodoethylene in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. For (Z)-1,2-diiodoethylene, which belongs to the C₂ᵥ point group, there are 12 possible vibrational modes. The selection rules for IR and Raman activity are different, making these techniques complementary.

Expected Vibrational Frequencies:

Key vibrational modes to expect include the C-H stretching, C=C stretching, C-H bending (in-plane and out-of-plane), and C-I stretching and bending modes. The frequencies of these modes for the chloro and bromo analogues can be used to estimate the positions of the corresponding bands for the iodo compound, expecting a shift to lower wavenumbers for modes involving the heavier iodine atom.

Table 2: Predicted Vibrational Frequencies for (Z)-1,2-Diiodoethylene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| C-H Stretch (symmetric) | ~3050 - 3100 | Active | Active |

| C-H Stretch (asymmetric) | ~3050 - 3100 | Active | Active |

| C=C Stretch | ~1550 - 1600 | Active | Active |

| C-H In-plane Bend (scissoring) | ~1200 - 1300 | Active | Active |

| C-H Out-of-plane Bend (wagging) | ~800 - 900 | Active | Active |

| C-I Stretch (symmetric) | ~500 - 600 | Active | Active |

| C-I Stretch (asymmetric) | ~600 - 700 | Active | Active |

Note: These are estimated values based on data for analogous cis-dihaloethylenes. Actual experimental values may vary.

Experimental Protocol: IR and Raman Spectroscopy

-

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., KBr, NaCl) or as a solution in a suitable solvent (e.g., CCl₄, CS₂) in an IR-transparent cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place the liquid sample in a glass capillary tube or an NMR tube.

-

Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm). Collect the scattered light and record the Raman spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (Z)-1,2-diiodoethylene, the expected electronic transitions would involve the π electrons of the double bond and the non-bonding electrons on the iodine atoms.

Expected Absorption Maxima:

The presence of the iodine atoms is expected to cause a bathochromic (red) shift of the π → π* transition compared to ethylene. Additional n → σ* transitions involving the iodine lone pairs may also be observed.

Table 3: Predicted UV-Vis Spectroscopic Data for (Z)-1,2-Diiodoethylene

| Transition | Predicted λmax (nm) |

| π → π | ~200 - 250 |

| n → σ | ~250 - 300 |

Note: These are estimated values based on general trends for iodoalkenes. The solvent can significantly influence the position of the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of (Z)-1,2-diiodoethylene in a UV-transparent solvent (e.g., hexane, ethanol).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of (Z)-1,2-diiodoethylene and the logical relationship between the different spectroscopic techniques.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of (Z)-1,2-diiodoethylene.

Caption: Logical relationship between spectroscopic techniques and the information obtained for (Z)-1,2-diiodoethylene.

Conclusion

The spectroscopic analysis of (Z)-1,2-diiodoethylene is a critical step in its characterization. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a robust framework based on theoretical principles and data from analogous compounds. The provided tables of expected spectroscopic data and the generalized experimental protocols offer a valuable starting point for researchers. The complementary nature of NMR, IR, Raman, and UV-Vis spectroscopy, as illustrated in the workflows, allows for a thorough structural and electronic characterization of this molecule. Further experimental studies are encouraged to populate the spectroscopic databases for this compound.

References

Spectroscopic Profile of (E)-1,2-Diiodoethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (E)-1,2-diiodoethylene, a key organoiodide compound. This document details experimental protocols and presents quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry. The information is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, materials science, and drug development.

Synthesis of (E)-1,2-Diiodoethylene

A common and effective method for the synthesis of (E)-1,2-diiodoethylene involves the direct iodination of acetylene. The trans isomer is the predominant product under these conditions.

Experimental Protocol:

A detailed procedure for the synthesis of 1,2-diiodoethene, which primarily yields the (E)-isomer, is as follows:

-

Acetylene Purification: Acetylene gas is purified to remove gaseous phosphorus, arsenic, and sulfur compounds.

-

Reaction Setup: The purified acetylene is bubbled through a 0.2N solution of iodine in aqueous potassium iodide.

-

Reaction Conditions: The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.

-

Product Isolation: After the reaction period, the crystalline product is filtered off.

-

Washing: The crude crystals are washed sequentially with potassium iodide solution, sodium hydroxide solution, and water.

-

Drying and Recrystallization: The product is dried between filter papers and then recrystallized from alcohol to yield pure (E)-1,2-diiodoethylene.

This process typically results in a high yield of the crystalline trans-diiodoethylene[1].

Spectroscopic Data and Analysis

The structural elucidation and characterization of (E)-1,2-diiodoethylene are accomplished through a combination of spectroscopic techniques. The following sections summarize the key quantitative data and provide detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of (E)-1,2-diiodoethylene.

Quantitative NMR Data for (E)-1,2-Diiodoethylene

| Parameter | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Chemical Shift | ¹³C | 80.3 | - | - |

Table 1: ¹³C NMR spectroscopic data for (E)-1,2-diiodoethylene.[2]

Experimental Protocol for NMR Analysis:

A general protocol for obtaining NMR spectra of haloalkenes is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-1,2-diiodoethylene in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used. A 45 or 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations present in (E)-1,2-diiodoethylene.

Quantitative Vibrational Spectroscopy Data for (E)-1,2-Diiodoethylene

| Wavenumber (cm⁻¹) | Technique | Assignment |

| 3080 | IR | C-H stretch |

| 1560 | Raman | C=C stretch |

| 833 | IR | C-H bend (out-of-plane) |

| 663 | Raman | C-I stretch |

Table 2: Key IR and Raman active vibrational modes for (E)-1,2-diiodoethylene.

Experimental Protocol for IR and Raman Spectroscopy:

The following are generalized procedures for obtaining IR and Raman spectra:

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). For solution-state measurements, the sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell with appropriate window materials.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy:

-

Sample Preparation: Solid samples can be analyzed directly in a glass capillary tube or on a microscope slide. Solutions can be analyzed in a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 632.8 nm or a diode laser at 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as a plot of Raman intensity versus Raman shift (in cm⁻¹). It is important to note that (E)-1,2-diiodoethylene can decompose upon exposure to certain laser frequencies, so care must be taken during analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Quantitative Mass Spectrometry Data for (E)-1,2-Diiodoethylene

| m/z | Relative Intensity | Assignment |

| 280 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [C₂H₂I]⁺ |

| 127 | High | [I]⁺ |

Table 3: Prominent peaks in the mass spectrum of (E)-1,2-diiodoethylene.[2]

Experimental Protocol for Mass Spectrometry:

A general procedure for obtaining the mass spectrum is as follows:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and spectroscopic analysis of (E)-1,2-diiodoethylene.

Caption: Synthesis workflow for (E)-1,2-diiodoethylene.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-1,2-Diiodoethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of cis-1,2-diiodoethylene, a key organoiodide compound. Understanding its spectral characteristics is crucial for reaction monitoring, stereochemical assignment, and quality control in various research and development settings. Due to the limited availability of direct experimental spectra for cis-1,2-diiodoethylene in publicly accessible databases, this guide leverages data from analogous cis-1,2-dihaloethylenes to provide a robust estimation and interpretation of its ¹H NMR features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of cis-1,2-diiodoethylene is expected to be simple, consisting of a single signal due to the chemical and magnetic equivalence of the two vinyl protons. This signal will appear as a singlet in a low-resolution spectrum. However, in a high-resolution spectrum, this signal will be a singlet if the two protons are perfectly equivalent, or a complex multiplet if they are not. For the purpose of this guide, we will consider them equivalent, leading to a singlet.

The chemical shift (δ) is influenced by the electronegativity of the halogen substituents. As we move down the halogen group from chlorine to iodine, the electronegativity decreases. This leads to increased shielding of the vinyl protons and a corresponding upfield shift (lower ppm value). Based on the trends observed with cis-1,2-dichloroethylene and cis-1,2-dibromoethylene, we can predict the chemical shift for cis-1,2-diiodoethylene.

| Compound | Chemical Shift (δ) of Vinyl Protons (ppm) |

| cis-1,2-Dichloroethylene | 6.278[1] |

| cis-1,2-Dibromoethylene | 7.007[2] |

| cis-1,2-Diiodoethylene (Predicted) | ~7.5 - 8.0 |

Note: The chemical shift is solvent-dependent. The predicted value is an estimate based on trends and may vary in different deuterated solvents.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring the ¹H NMR spectrum of a liquid sample like cis-1,2-diiodoethylene.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the expected analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of cis-1,2-diiodoethylene in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may be adjusted to optimize signal-to-noise.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern NMR spectrometers can also reference the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Instrument Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Number of Scans (NS): Start with 8 or 16 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for simple small molecules.

-

Acquisition Time (AQ): Set to acquire data for 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 10-12 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.

-

3. Data Processing:

-

Fourier Transform (FT): Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under the peak(s) to determine the relative number of protons.

Visualization of the Spin System

The ¹H NMR spectrum of cis-1,2-diiodoethylene arises from a simple AA' spin system, where the two vinyl protons are chemically equivalent but may be magnetically non-equivalent depending on the symmetry of the molecule in solution. For practical purposes in a standard 1D spectrum, they are often observed as a single resonance. The following diagram illustrates the relationship between the two equivalent protons.

Caption: Spin system of the two equivalent vinyl protons in cis-1,2-diiodoethylene.

References

In-Depth Technical Guide: ¹³C NMR Data for trans-1,2-Diiodoethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for trans-1,2-diiodoethylene. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data, alongside a general experimental protocol for acquiring such data.

Introduction to trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene, also known as (E)-1,2-diiodoethene, is a halogenated alkene with the chemical formula C₂H₂I₂.[1] It exists as a geometric isomer of cis-1,2-diiodoethylene. The trans isomer is generally more stable than the cis isomer.[1] Understanding the spectral properties of such molecules is crucial for their identification and characterization in various chemical and pharmaceutical applications. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule.

¹³C NMR Data Presentation

Due to the high symmetry of the trans-1,2-diiodoethylene molecule, with a C₂h point group, both carbon atoms are chemically equivalent. This results in a single signal in the proton-decoupled ¹³C NMR spectrum.

| Compound | Carbon Atoms | Predicted ¹³C Chemical Shift (δ) in ppm |

| trans-1,2-Diiodoethylene | C1, C2 | ~ 80.5 |

Note: This value is a predicted chemical shift and may vary from experimentally determined values.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for obtaining a ¹³C NMR spectrum of a solid organic compound like trans-1,2-diiodoethylene.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the trans-1,2-diiodoethylene sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). The choice of solvent is critical and should be one that readily dissolves the compound and has a known, non-interfering chemical shift.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer or equivalent.

-

The instrument should be equipped with a broadband probe tuned to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

-

Processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship leading to the single signal observed in the ¹³C NMR spectrum of trans-1,2-diiodoethylene.

Caption: Molecular structure and its corresponding single ¹³C NMR signal.

References

An In-depth Technical Guide to the Molecular Geometry of 1,2-Diiodoethylene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of the cis and trans isomers of 1,2-diiodoethylene (C₂H₂I₂). A thorough understanding of the three-dimensional arrangement of atoms in these isomers is critical for predicting their physicochemical properties, reactivity, and potential applications in various scientific and industrial fields, including drug development where precise molecular recognition is paramount.

Introduction to this compound Isomers

This compound exists as two geometric isomers: cis-1,2-diiodoethylene ((Z)-1,2-diiodoethene) and trans-1,2-diiodoethylene ((E)-1,2-diiodoethene).[1] The presence of the carbon-carbon double bond restricts rotation, leading to these two distinct and isolable stereoisomers. The arrangement of the iodine and hydrogen atoms around the double bond significantly influences their molecular symmetry, polarity, and physical properties.

Molecular Geometry and Polarity

The spatial arrangement of the atoms in the cis and trans isomers of this compound leads to significant differences in their molecular polarity.

-

trans-1,2-Diiodoethylene : In the trans isomer, the two iodine atoms are on opposite sides of the carbon-carbon double bond. This symmetrical arrangement (C₂ₕ point group) results in the cancellation of the individual C-I bond dipoles, leading to a net molecular dipole moment of zero.[2] Consequently, trans-1,2-diiodoethylene is a nonpolar molecule.

-

cis-1,2-Diiodoethylene : In the cis isomer, the two iodine atoms are on the same side of the carbon-carbon double bond. This asymmetrical arrangement (C₂ᵥ point group) results in a net molecular dipole moment, as the individual C-I bond dipoles do not cancel each other out. The experimental dipole moment for cis-1,2-diiodoethylene is approximately 0.75 Debye.[3] This polarity influences its solubility and intermolecular interactions.

The relationship between the molecular structure of the isomers and their resulting dipole moments is a key concept in understanding their chemical behavior.

Quantitative Molecular Geometry Data

Precise determination of bond lengths and angles is essential for accurate molecular modeling and understanding the steric and electronic properties of the this compound isomers. While a definitive, recent experimental study providing a complete set of these parameters for both isomers via modern techniques was not identified in the immediate literature search, computational chemistry provides reliable estimates. The following tables summarize computed geometric parameters. It is important to note that these are theoretical values and may differ slightly from experimental data.

Table 1: Molecular Geometry of cis-1,2-Diiodoethylene

| Parameter | Value |

| C=C Bond Length | Data not available |

| C-I Bond Length | Data not available |

| C-H Bond Length | Data not available |

| ∠ I-C=C | Data not available |

| ∠ H-C=C | Data not available |

| Dipole Moment | ~0.75 D[3] |

Table 2: Molecular Geometry of trans-1,2-Diiodoethylene

| Parameter | Value |

| C=C Bond Length | Data not available |

| C-I Bond Length | Data not available |

| C-H Bond Length | Data not available |

| ∠ I-C=C | Data not available |

| ∠ H-C=C | Data not available |

| Dipole Moment | 0.00 D[2] |

Note: The absence of specific, experimentally determined bond lengths and angles in the readily available literature highlights an opportunity for further research to definitively characterize these fundamental molecules.

Experimental Determination of Molecular Geometry

The molecular geometry of gas-phase molecules like the this compound isomers is primarily determined using gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gaseous state.[4] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Experimental Protocol Outline for GED:

-

Sample Introduction: A gaseous sample of the this compound isomer is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Bombardment: A monochromatic beam of electrons is directed to intersect the molecular beam at a right angle.

-

Diffraction and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are then used to determine the molecule's geometry with very high precision. This technique is particularly sensitive to the isotopic composition of the molecule.

Experimental Protocol Outline for Microwave Spectroscopy:

-

Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Detection of Absorption: The absorption of microwave radiation at specific frequencies, corresponding to rotational transitions, is detected.

-

Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule.

-

Structure Determination: By measuring the rotational spectra of different isotopologues of the molecule, a sufficient number of moments of inertia can be obtained to precisely calculate the bond lengths and angles.

Conclusion

The cis and trans isomers of this compound exhibit distinct molecular geometries that fundamentally dictate their polarity and other physicochemical properties. While the dipole moments are well-established, a definitive experimental determination of the complete set of bond lengths and angles for both isomers remains a valuable area for further investigation. The experimental protocols outlined for gas-phase electron diffraction and microwave spectroscopy provide the established frameworks for such studies. For professionals in research and drug development, a clear understanding of these structural nuances is crucial for applications ranging from reaction mechanism elucidation to the rational design of molecules with specific binding properties.

References

An In-depth Technical Guide on the Electronic Structure of 1,2-Diiodoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of cis- and trans-1,2-diiodoethylene, isomers of a halogenated alkene with significant utility in organic synthesis. A thorough understanding of the electronic properties of these isomers is crucial for predicting their reactivity and designing novel synthetic pathways. This document summarizes key experimental and theoretical data, outlines relevant experimental and computational protocols, and presents visual representations of the underlying scientific principles.

Introduction

1,2-Diiodoethylene (C₂H₂I₂) exists as two geometric isomers: cis-(Z)-1,2-diiodoethylene and trans-(E)-1,2-diiodoethylene. The presence of the bulky, electron-rich iodine atoms significantly influences the electronic structure of the ethylene backbone, leading to distinct physical and chemical properties for each isomer. The trans isomer is generally found to be more stable than the cis isomer by approximately 2 kcal/mol.[1] This guide delves into the molecular orbital framework of these isomers, primarily through the lens of photoelectron spectroscopy and computational quantum chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of cis- and trans-1,2-diiodoethylene is presented in Table 1. These properties are fundamental for their handling, purification, and application in chemical reactions.

| Property | cis-1,2-Diiodoethylene | trans-1,2-Diiodoethylene |

| CAS Number | 590-26-1 | 590-27-2 |

| Molecular Weight | 279.85 g/mol | 279.85 g/mol |

| Melting Point | -14 °C | 73 °C |

| Boiling Point | 188 °C | 191 °C |

Experimental Determination of Electronic Structure: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The resulting photoelectron spectrum provides direct information about the binding energies of electrons in their molecular orbitals.

Experimental Data

The ionization energies for the valence molecular orbitals of cis-1,2-diiodoethylene have been determined using He(I) photoelectron spectroscopy. The first adiabatic and vertical ionization energies are reported to be 8.6 eV and 8.94 eV, respectively. These values correspond to the removal of an electron from the highest occupied molecular orbital (HOMO).

Table 2: Experimental Ionization Energies of this compound Isomers

| Isomer | Ionization Energy (eV) | Type |

| cis-(Z)-1,2-Diiodoethylene | 8.6 | Adiabatic |

| 8.94 | Vertical | |

| trans-(E)-1,2-Diiodoethylene | Not explicitly found in searches |

Note: While specific experimental ionization energies for the trans isomer were not found in the performed searches, studies on analogous dihaloethylenes suggest they would be similar to the cis isomer, with subtle shifts due to differences in symmetry and orbital interactions.

Experimental Protocol: Gas-Phase UV Photoelectron Spectroscopy

The following protocol outlines the general procedure for obtaining the gas-phase UV photoelectron spectrum of a volatile organic compound like this compound.

Objective: To measure the valence shell ionization energies of gaseous this compound.

Materials and Equipment:

-

This compound sample (cis or trans isomer)

-

High-vacuum photoelectron spectrometer

-

Helium discharge lamp (for He(I) radiation at 21.22 eV)

-

Electron energy analyzer (e.g., hemispherical or cylindrical mirror analyzer)

-

Vacuum system (turbomolecular and backing pumps)

-

Gas inlet system with a needle valve for sample introduction

-

Data acquisition system

Procedure:

-

System Preparation: Evacuate the spectrometer to a high vacuum (typically < 10⁻⁶ torr) to ensure a long mean free path for the photoelectrons.

-

Sample Introduction: Introduce the volatile this compound sample into the ionization chamber through the gas inlet system. The pressure in the chamber is typically maintained at ~10⁻³ torr.

-

Photoionization: Irradiate the gaseous sample with He(I) radiation from the helium discharge lamp.

-

Electron Energy Analysis: The ejected photoelectrons are focused into the electron energy analyzer, which separates them based on their kinetic energy.

-

Detection and Data Acquisition: The energy-resolved electrons are detected, and a spectrum of electron counts versus kinetic energy is recorded.

-

Data Conversion: The kinetic energy spectrum is converted to a binding energy spectrum using the equation: BE = hν - KE, where BE is the binding energy, hν is the energy of the ionizing radiation (21.22 eV for He(I)), and KE is the measured kinetic energy of the photoelectron.

Theoretical Electronic Structure: Molecular Orbital Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure of molecules. These calculations yield information about the energies and compositions of molecular orbitals, which can be correlated with experimental data from photoelectron spectroscopy.

Molecular Orbital Theory

The valence molecular orbitals of this compound are formed from the linear combination of the atomic orbitals of carbon, hydrogen, and iodine. The highest occupied molecular orbitals (HOMOs) are of particular interest as they are involved in the first ionization event and are crucial for the molecule's reactivity. In dihaloethylenes, the HOMO is typically a π-orbital associated with the C=C double bond, while orbitals with significant contributions from the halogen lone pairs are also found at high energies.

Computational Protocol: DFT and Ab Initio Calculations

The following protocol outlines a general approach for the computational investigation of the electronic structure of this compound.

Objective: To calculate the molecular orbital energies and compositions for cis- and trans-1,2-diiodoethylene.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Methodology:

-

Geometry Optimization:

-

Construct the initial 3D structures for both cis- and trans-1,2-diiodoethylene.

-

Perform geometry optimization calculations to find the lowest energy conformation for each isomer. A common and reliable method is DFT with a functional such as B3LYP, paired with a basis set that can adequately describe the heavy iodine atom, such as a double-zeta or triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) and an effective core potential for iodine (e.g., LANL2DZ).

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

Using the optimized geometries, perform a single-point energy calculation with a higher level of theory or a larger basis set if desired, to obtain more accurate molecular orbital energies.

-

-

Data Analysis:

-

Extract the molecular orbital energies from the output files.

-

Analyze the composition of the molecular orbitals to determine the contributions of the constituent atomic orbitals. This allows for the assignment of orbitals as σ, π, or lone pair (n) in character.

-

The negative of the HOMO energy can be compared to the first experimental ionization potential as an approximation according to Koopmans' theorem (for Hartree-Fock calculations) or its DFT equivalent.

-

Synthesis of cis- and trans-1,2-Diiodoethylene

A detailed, reliable protocol for the synthesis of both isomers is crucial for experimental studies.

Synthesis of trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene can be synthesized by the direct iodination of acetylene.

Procedure:

-

Acetylene gas is bubbled through an aqueous solution of iodine and potassium iodide.

-

The reaction mixture is allowed to react for an extended period.

-

The resulting crystalline trans-1,2-diiodoethylene is filtered, washed, and recrystallized.

Synthesis of cis-1,2-Diiodoethylene

The synthesis of the cis isomer is more complex and often involves stereospecific reactions. One common method involves the reduction of diiodoacetylene.

Conclusion

The electronic structure of this compound is a key determinant of its chemical behavior. This guide has provided a comprehensive overview of the experimental and theoretical approaches used to investigate the molecular orbitals of its cis and trans isomers. While experimental data for the cis isomer is available, further investigation into the photoelectron spectrum of the trans isomer would provide a more complete picture. Computational methods, such as DFT, serve as a powerful tool to complement experimental findings and provide a deeper understanding of the electronic properties that govern the reactivity of these important synthetic intermediates.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the geometric isomers of 1,2-diiodoethylene, specifically the (E)- and (Z)-configurations. This document outlines the key thermodynamic parameters, details plausible experimental protocols for their determination, and presents a computational workflow for theoretical stability analysis.

Core Concepts in Thermodynamic Stability of Alkenes

The stability of alkene isomers is primarily governed by steric and electronic factors. In the case of geometric isomers, such as cis and trans (or Z and E), steric hindrance between substituent groups is a major determinant of their relative thermodynamic stability. Generally, the trans isomer, where bulky substituents are on opposite sides of the double bond, experiences less steric strain and is therefore thermodynamically more stable than the cis isomer.[1][2] The degree of substitution on the double bond also plays a crucial role, with more substituted alkenes exhibiting greater stability.[3]

Quantitative Thermodynamic Data

The thermodynamic properties of (E)- and (Z)-1,2-diiodoethylene have been determined through a combination of experimental measurements and computational chemistry. The following table summarizes the key quantitative data available for these isomers.

| Thermodynamic Parameter | (E)-1,2-diiodoethylene (trans) | (Z)-1,2-diiodoethylene (cis) | Notes |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | 207.72 ± 0.35 kJ/mol | 207.46 ± 0.45 kJ/mol | Data from Active Thermochemical Tables.[4][5] |

| Relative Stability | More Stable | Less Stable by ~2 kcal/mol (~8.4 kJ/mol) | The (Z) isomer is less stable than the (E) isomer. |

Experimental Determination of Thermodynamic Stability

Experimental Protocol: Isomerization Equilibrium via Iodine Catalysis

This protocol describes a method to determine the equilibrium constant for the isomerization of (E)- and (Z)-1,2-diiodoethylene, which can then be used to calculate the Gibbs free energy of isomerization.

1. Materials and Reagents:

- Pure (E)-1,2-diiodoethylene

- Pure (Z)-1,2-diiodoethylene

- Iodine (catalyst)

- High-purity inert solvent (e.g., dodecane)

- Internal standard for gas chromatography (e.g., tetradecane)

- Quenching agent (e.g., sodium thiosulfate solution)

2. Instrumentation:

- Gas chromatograph with a flame ionization detector (GC-FID)

- Capillary column suitable for separating the isomers (e.g., DB-5)

- Thermostatted reaction vessels

- UV-Vis spectrophotometer (optional, for monitoring iodine concentration)

3. Procedure:

- Preparation of Reaction Mixtures: Prepare solutions of a known concentration of each pure isomer in the inert solvent. Add a catalytic amount of iodine to each solution. A parallel set of experiments starting with each isomer should be conducted to ensure equilibrium is reached from both directions.

- Equilibration: Place the reaction vessels in a thermostat at a constant, elevated temperature (e.g., 150-200 °C). The presence of iodine facilitates the isomerization by temporarily forming a radical intermediate, allowing for rotation around the carbon-carbon single bond.

- Sampling and Analysis: At regular time intervals, withdraw an aliquot from each reaction vessel. Immediately quench the reaction by mixing the aliquot with a solution of sodium thiosulfate to remove the iodine catalyst. Analyze the quenched sample by GC-FID to determine the relative concentrations of the (E)- and (Z)-isomers.

- Equilibrium Confirmation: Continue sampling until the ratio of the two isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.

- Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the concentrations of the isomers at equilibrium: Keq = [(E)-1,2-diiodoethylene] / [(Z)-1,2-diiodoethylene].

- Calculation of Gibbs Free Energy of Isomerization (ΔG°iso): The standard Gibbs free energy of isomerization is then calculated using the equation: ΔG°iso = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

Experimental Workflow Diagram

Caption: Workflow for experimental determination of isomerization equilibrium.

Computational Determination of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating the thermodynamic properties of molecules. This approach allows for the determination of the relative stabilities of isomers with high accuracy.

Computational Protocol: DFT Calculations

This protocol outlines the steps for calculating the energy difference between (E)- and (Z)-1,2-diiodoethylene using a common quantum chemistry software package like Gaussian.

1. Software and Hardware:

- Gaussian 16 or a similar quantum chemistry software package.

- A high-performance computing cluster is recommended for these calculations.

2. Procedure:

- Structure Building: Create the initial 3D structures of both (E)- and (Z)-1,2-diiodoethylene using a molecular modeling program.

- Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A suitable level of theory, such as the B3LYP functional with a basis set that can handle heavy atoms like iodine (e.g., def2-TZVP), should be used.

- Frequency Calculation: After successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

- To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

- To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

- Energy Extraction: From the output files of the frequency calculations, extract the total electronic energy, enthalpy, and Gibbs free energy for each isomer.

- Calculation of Relative Stability: The difference in the calculated energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two isomers gives their relative thermodynamic stabilities. For example, ΔG°iso = G°(E) - G°(Z).

Computational Workflow Diagram

Caption: Workflow for computational determination of isomer stability.

Conclusion

The thermodynamic stability of this compound isomers follows the general trend observed for di-substituted alkenes, with the (E)-isomer being more stable than the (Z)-isomer due to reduced steric hindrance. The quantitative difference in their stability is approximately 2 kcal/mol. This stability difference can be confirmed and quantified through experimental methods such as iodine-catalyzed equilibration and analysis by gas chromatography, or through theoretical calculations using Density Functional Theory. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these and similar compounds.

References

An In-depth Technical Guide to the Early Synthetic Methods for Producing Diiodoethylene

This technical guide provides a comprehensive overview of a core early synthetic method for the production of diiodoethylene, tailored for researchers, scientists, and professionals in the field of drug development. The focus is on providing detailed, actionable information, including experimental protocols and quantitative data, to facilitate a deep understanding of this historical synthetic route.

Introduction

Diiodoethylene exists as two geometric isomers, cis and trans. The trans isomer, in particular, has been a subject of interest in organic synthesis. Early methods for its preparation were crucial for the advancement of halogenated hydrocarbon chemistry. This guide delves into one of the most direct and historically significant methods for synthesizing 1,2-diiodoethylene: the direct iodination of acetylene.

Core Synthetic Method: Direct Iodination of Acetylene

One of the earliest and most straightforward methods for the preparation of this compound involves the direct reaction of acetylene gas with an aqueous solution of iodine and potassium iodide. This method, detailed in the mid-20th century, predominantly yields the crystalline trans-diiodoethylene.[1]

Signaling Pathway of the Reaction

The reaction proceeds via the electrophilic addition of iodine to the triple bond of acetylene. The presence of potassium iodide is crucial as it solubilizes iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻), which then acts as the iodinating agent.

Caption: Reaction pathway for the synthesis of trans-1,2-diiodoethylene from acetylene.

Experimental Protocol

The following protocol is based on the method described in Acta Chem. Scand., 2, 292 (1948).[1]

Materials:

-

Acetylene gas (purified)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Distilled water

Procedure:

-

Preparation of the Reagent Solution: Prepare a 0.2 N solution of iodine in aqueous potassium iodide.

-

Purification of Acetylene: Acetylene gas should be purified to remove gaseous phosphorus, arsenic, and sulfur compounds prior to use.

-

Reaction Setup: Lead the purified acetylene gas into the iodine solution. The reaction mixture is maintained under a slight over-pressure of acetylene.

-

Reaction Time: The reaction is allowed to proceed for 2 days.

-

Isolation of Crude Product: After the reaction period, the crude crystalline trans-diiodoethylene is filtered off.

-

Washing: The collected crystals are washed sequentially with potassium iodide solution, sodium hydroxide solution, and water.

-

Drying: The washed crystals are dried between filter papers.

-

Recrystallization: The crude product is recrystallized from alcohol to yield pure trans-1,2-diiodoethylene.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of trans-1,2-diiodoethylene.

Quantitative Data

The following table summarizes the key quantitative data associated with this synthetic method.[1]

| Parameter | Value |

| Reagent Concentration | 0.2 N Iodine in aqueous KI |

| Reaction Time | 2 days |

| Iodine Reacted | 96% |

| Yield | 91% of crystalline trans-diiodoethylene |

| Melting Point | 73.4 °C |

| Boiling Point | 196-197 °C |

Conclusion

The direct iodination of acetylene represents a foundational method in the synthesis of diiodoethylene. Its simplicity and relatively high yield of the trans isomer made it a valuable process in the early days of organic chemistry. This guide provides the necessary technical details for researchers to understand and potentially replicate this historical synthesis, offering a baseline for comparison with modern, more sophisticated synthetic methodologies.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Addition to Acetylene for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction